molecular formula C7H9N3O3 B1668468 CGI-17341 CAS No. 127692-13-1

CGI-17341

Katalognummer: B1668468
CAS-Nummer: 127692-13-1
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: AEKVVFWCBKEYSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Context of Global Tuberculosis Epidemiology and Drug Resistance Challenges

The global burden of TB is substantial, with millions of new cases reported annually, particularly in low- and middle-income countries. scienceopen.comnih.gov The persistence of TB is exacerbated by factors such as poor healthcare infrastructure, inconsistent treatment regimens, and incomplete medication courses, which contribute to the rise of drug resistance. tghn.org MDR-TB is defined by resistance to at least isoniazid (B1672263) and rifampicin, two of the most potent first-line anti-TB drugs. nih.gov XDR-TB involves further resistance to fluoroquinolones and at least one of the injectable second-line drugs. bjid.org.br These resistant forms of TB are more difficult and costly to treat, often requiring longer regimens with less effective and more toxic drugs, leading to lower cure rates and increased mortality. bjid.org.br The ongoing challenge of drug resistance underscores the critical need for the discovery and development of new anti-TB compounds that are active against resistant strains and ideally have novel mechanisms of action. acs.org

Historical Trajectory of Nitroimidazole Compounds in Anti-Infective Research

Nitroimidazole compounds have a long history in the treatment of various infectious diseases, particularly those caused by anaerobic bacteria and parasites. acs.orgnih.govasm.orgmdpi.comtaylorandfrancis.commdpi.com The first nitroimidazole, metronidazole (B1676534), was discovered in the mid-1950s and found to be effective against Trichomonas vaginalis. nih.gov Subsequently, metronidazole and other nitroimidazoles have been widely used for treating infections caused by organisms such as Bacteroides fragilis, Clostridium difficile, and Helicobacter pylori. nih.gov

The anti-infective activity of nitroimidazoles is generally attributed to their bioreductive activation within the target pathogen. asm.orgmdpi.com This activation, often mediated by specific enzymes present in anaerobic or microaerophilic organisms, leads to the formation of reactive intermediates that damage cellular components. asm.orgmdpi.com While 5-nitroimidazoles like metronidazole were primarily known for their activity against anaerobes and parasites, initial reports in the early 1970s indicated that 2-nitroimidazoles also possessed antimycobacterial activity. nih.govrjptonline.org However, the broader reduction potential of 2-nitroimidazoles, which could lead to reduction by mammalian enzymes, shifted research interest towards other nitroimidazole derivatives, including bicyclic structures. rjptonline.org

Designation of CGI-17341 as an Early Lead in Bicyclic Nitroimidazole Antitubercular Agents

The potential of nitroimidazole compounds in the context of TB chemotherapy gained significant traction with the discovery of bicyclic nitroimidazoles exhibiting antitubercular activity. asm.orgmdpi.com In 1989, researchers at Hindustan Ciba-Geigy reported the discovery of a bicyclic nitroimidazooxazole, designated this compound. mdpi.comrjptonline.org This compound emerged as an early lead from a series of bicyclic 4- and 5-nitroimidazole[2,1-b]oxazoles. nih.gov

This compound, an orally active representative of the 5-nitroimidazole series, demonstrated promising activity against Mycobacterium tuberculosis. rjptonline.orgasm.orgmedkoo.com Its identification marked a crucial step in the exploration of bicyclic nitroimidazoles as potential anti-TB agents, illustrating the potential of this structural class. asm.org Although this compound itself did not proceed to further development due to mutagenic properties, its discovery provided a strong rationale for continued research into optimizing bicyclic nitroimidazole structures, which ultimately led to the identification of later-stage clinical candidates like pretomanid (B1679085) and delamanid (B1670213). asm.orgmdpi.comrjptonline.org

Research findings on this compound highlighted its in vitro activity against both drug-susceptible and multi-drug-resistant strains of Mtb. rjptonline.orgasm.orgmedkoo.com Importantly, studies indicated no cross-resistance with established first-line anti-TB drugs such as isoniazid, rifampin, streptomycin (B1217042), or ethambutol (B1671381). rjptonline.orgasm.orgmedkoo.com The in vitro activity of this compound was reported to be comparable to isoniazid and rifampin and superior to other agents like streptomycin and ciprofloxacin (B1669076). asm.orgnih.gov Furthermore, its activity was not significantly affected by a decrease in pH, unlike some other anti-TB drugs. asm.orgnih.govnih.gov

In vivo studies in mice infected with Mtb also demonstrated the activity of this compound, showing a dose-dependent increase in survival time. asm.orgnih.gov These early findings underscored the potential of this compound as a novel antituberculosis compound with potent activity both in vitro and in vivo, paving the way for subsequent research efforts in the bicyclic nitroimidazole class. asm.orgnih.gov

Here is a summary of some research findings related to this compound's activity:

Strain TypeIn vitro Activity (MIC range, µg/ml)Cross-resistance with standard drugs?
Drug-susceptible M. tuberculosis0.1 - 0.3 rjptonline.orgasm.orgmedkoo.comNo rjptonline.orgasm.orgmedkoo.com
Multi-drug-resistant M. tuberculosis0.1 - 0.3 rjptonline.orgasm.orgmedkoo.comNo rjptonline.orgasm.orgmedkoo.com
Ten clinical isolates0.43 - 1.6 µM rjptonline.orgNot specified in this context

In a murine model of TB infection, the 50% effective dose (ED50) for this compound was found to be 7.7 mg/kg of body weight when administered on days 11 and 12 post-infection. asm.orgnih.gov

This compound is a bicyclic nitroimidazooxazole that was investigated for its potential as an antituberculosis agent. It is an orally active compound belonging to the 5-nitroimidazole series of antimicrobial agents. asm.orgrjptonline.orgmedkoo.comnih.gov

Preclinical Efficacy and Antimycobacterial Spectrum of this compound this compound demonstrated promising activity against Mycobacterium tuberculosis in preclinical studies, encompassing both in vitro and in vivo evaluations. asm.orgrjptonline.orgmedkoo.comnih.govasm.org

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVVFWCBKEYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C=C(N=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925944
Record name 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127692-13-1
Record name 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGI-17341
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Efficacy and Antimycobacterial Spectrum of Cgi 17341

In Vitro Antimycobacterial Activity ProfileIn vitro studies revealed the inhibitory potential of CGI-17341 against various strains of M. tuberculosis.asm.orgrjptonline.orgmedkoo.comnih.gov

Influence of Environmental pH on Antimycobacterial EfficacyThe in vitro activity of this compound against M. tuberculosis was not affected by a decrease in the pH of the culture medium from 6.8 to 5.6.asm.orgnih.govnih.govIn contrast, under the same conditions, isoniazid (B1672263) and ciprofloxacin (B1669076) showed four- to sixfold increases in their MICs.asm.orgnih.govnih.gov

Data on the influence of pH on MICs:

AgentMIC (µg/ml) at pH 6.8MIC (µg/ml) at pH 5.6
CGI 173410.060.06
INH0.040.16
RIF0.040.04
Ciprofloxacin0.352.1

In Vivo Therapeutic Outcomes in Experimental Tuberculosis ModelsIn mice infected with M. tuberculosis, this compound demonstrated in vivo therapeutic efficacy.asm.orgrjptonline.orgmedkoo.comnih.govasm.orgThe 50% effective dose (ED50) for this compound was determined to be 7.7 mg/kg of body weight when administered on days 11 and 12 post-infection.asm.orgrjptonline.orgnih.govnih.govthis compound also led to a dose-dependent and significant increase in the survival time of infected mice.asm.orgnih.govnih.govmedchemexpress.comTreatment of mice infected with M. tuberculosis with this compound at a dose of 80 mg/kg for 2 months also showed activity.rjptonline.orgnih.gov

Dose-Dependent Augmentation of Survival Time in Infected Murine Hosts

Studies conducted in murine models infected with Mycobacterium tuberculosis have shown that this compound significantly increases survival time in a dose-dependent manner. nih.govasm.orgmedchemexpress.comresearchgate.net The relationship between the dose administered and the increase in survival time has been reported as highly correlated (r = 0.995). nih.govasm.org The 50% effective dose (ED50) for this compound in mice infected with M. tuberculosis was determined to be 7.7 mg/kg of body weight when administered on days 11 and 12 post-infection, with a 95% confidence interval of 3.5 to 10.27 mg/kg. nih.govasm.orgrjptonline.orgresearchgate.net This dose-dependent effect on survival highlights the in vivo efficacy of this compound against tuberculosis in a relevant animal model. nih.govasm.orgmedchemexpress.comresearchgate.net

Reduction of Mycobacterial Burden in Infected Animal Tissues

While specific quantitative data on the reduction of mycobacterial burden (e.g., CFU counts) in infected animal tissues directly attributed to this compound is not extensively detailed in the provided snippets, the observed dose-dependent increase in survival time in M. tuberculosis-infected mice nih.govasm.orgmedchemexpress.comresearchgate.net is a strong indicator of the compound's ability to reduce bacterial load in vivo. Preclinical studies demonstrated that this compound was active against Mycobacterium tuberculosis in vivo. nih.govasm.orgrjptonline.orgasm.orgoup.com The efficacy observed in increasing survival time is a direct consequence of inhibiting mycobacterial growth and reducing the bacterial burden within the host tissues.

Comparison of In Vivo Efficacy with Reference Antitubercular Drugs

In vitro studies have compared the activity of this compound against M. tuberculosis with that of established antitubercular drugs. The in vitro activity of this compound was found to be comparable to that of isoniazid and rifampicin, and superior to that of streptomycin (B1217042), ciprofloxacin, norfloxacin, and oxazolidinone DuP 721. nih.govasm.orgnih.govmdpi.com Notably, this compound demonstrated no cross-resistance with isoniazid, rifampicin, streptomycin, or ethambutol (B1671381). who.intnih.govasm.orgrjptonline.orgnih.govmedkoo.com This lack of cross-resistance is a significant advantage, particularly against drug-resistant strains of M. tuberculosis. who.intnih.govasm.orgrjptonline.orgnih.govmedkoo.com

While direct comparative in vivo efficacy data (e.g., head-to-head studies measuring bacterial burden reduction alongside standard regimens) for this compound against reference drugs like the standard quadruple therapy (rifampicin, isoniazid, pyrazinamide, and ethambutol) is not explicitly detailed for this compound itself in the search results, related nitroimidazole compounds like delamanid (B1670213) (which was developed from this compound asm.orgoup.comdovepress.com) have shown promising results in murine models. For instance, in a mouse model, a regimen including delamanid demonstrated a quicker eradication of viable TB bacilli in the lung compared to the standard regimen. dovepress.com The potent in vitro and in vivo activities of this compound nih.govasm.orgrjptonline.orgmedkoo.com established its potential and encouraged the development of related nitroimidazoles for tuberculosis treatment. asm.orgoup.com

In Vitro Activity Comparison (Selected Data)

CompoundIn Vitro Activity against M. tuberculosis (µg/ml)Reference(s)
This compound0.1 to 0.3 nih.govasm.orgnih.govmedkoo.com
IsoniazidComparable to this compound nih.govasm.orgnih.govmdpi.com
RifampicinComparable to this compound nih.govasm.orgnih.govmdpi.com
StreptomycinInferior to this compound nih.govasm.orgnih.govmdpi.com
EthambutolNo cross-resistance with this compound who.intnih.govasm.orgrjptonline.orgnih.govmedkoo.com
CiprofloxacinInferior to this compound nih.govasm.orgnih.govmdpi.com
NorfloxacinInferior to this compound nih.govasm.orgnih.govmdpi.com
DuP 721Inferior to this compound nih.govasm.orgnih.gov

Activity against Other Mycobacterial Species and Anaerobic Microorganisms

This compound has demonstrated activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. who.intnih.govasm.orgrjptonline.orgmedchemexpress.comnih.govmedkoo.com

Beyond M. tuberculosis, this compound has shown in vitro activity against certain other mycobacterial species. It was active against M. gordonae and M. scrofulaceum at concentrations of 31.2 µg/ml and 15.6 µg/ml, respectively. asm.org However, it was not active at a concentration of 250 µg/ml against M. avium, M. intracellulare, or M. fortuitum. asm.org

As a nitroimidazole, this compound belongs to a class of drugs known for activity against a broad spectrum of microorganisms, including protozoa and anaerobic bacteria. oup.commdpi.compnas.orgmdpi.comnih.gov this compound itself has shown inhibitory activity against nonreplicating anaerobic M. tuberculosis. pnas.orgmdpi.com However, it was not active against Bacteroides fragilis at a concentration of 250 µg/ml. asm.org

Mechanistic Investigations into Cgi 17341 S Antimycobacterial Action

Elucidation of Bioreductive Activation as a Prerequisite for Activity

The antimycobacterial activity of CGI-17341 is contingent upon its bioreductive activation nih.govnih.govpnas.org. This process involves the metabolic conversion of the parent compound into reactive intermediate metabolites within the mycobacterial cell mdpi.comportico.org. This reductive activation is a critical step, as the prodrug itself is less active than its reduced form nih.govmdpi.com.

Identification of Mycobacterial F420-Dependent Nitroreductases in Activation

The reductive activation of this compound in Mtb is closely linked to the mycobacterial F420-dependent enzyme system nih.govnih.govpnas.orgasm.org. Specifically, the reduced form of the cofactor F420 (F420H2), produced by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1), is required for the activation of this compound nih.govpnas.orgnih.gov. While the deazaflavin-dependent nitroreductase (Ddn) is a key enzyme for the activation of related nitroimidazole prodrugs like pretomanid (B1679085) and delamanid (B1670213), studies indicate that this compound retains activity against ddn mutants, suggesting the involvement of other F420-dependent nitroreductases in its activation nih.govnih.govpnas.orgasm.orgnih.govresearchgate.net. This implies that redundant Ddn homologs or other unidentified F420-dependent enzymes may play a role in the intracellular activation of this compound nih.govasm.orgresearchgate.net.

Distinction from Other Nitroreductase Pathways

This compound's activation pathway exhibits distinctions from those utilized by other nitroreductases. Unlike some nitro-containing compounds that rely solely on Ddn, this compound's activity is maintained in the absence of Ddn, highlighting its dependence on other F420-dependent enzymes nih.govnih.govpnas.orgasm.orgnih.govresearchgate.net. This contrasts with drugs like pretomanid and delamanid, for which Ddn is the exclusive nitroreductase responsible for their activation asm.orgnih.govmsu.eduresearchgate.net. The requirement for the F420 cofactor, even in ddn mutants, further emphasizes a distinct activation mechanism for this compound nih.govnih.govpnas.org.

Biochemical Characterization of Reductive Conversion

Biochemical characterization studies have investigated the reductive conversion of this compound. In vitro experiments have shown that Ddn can reduce this compound, albeit at a lower rate compared to pretomanid nih.govasm.orgresearchgate.net. Both the (R) and (S) enantiomers of this compound have been shown to act as substrates for Ddn in vitro, with reported kcat/km,app values for F420-H2 oxidation nih.govmdpi.comresearchgate.net.

Compound (Enantiomer)kcat/km,app (µM⁻¹ · min⁻¹) for F420-H2 Oxidation by Ddn
This compound (R)0.011 mdpi.comresearchgate.net
This compound (S)0.020 mdpi.comresearchgate.net
PA-824Higher than this compound nih.govasm.orgresearchgate.net

While Ddn can process this compound to some extent in vitro, the retention of activity in ddn mutants suggests that other enzymes are primarily responsible for its activation within the cellular context nih.govnih.govasm.orgresearchgate.net.

Downstream Cellular Targets and Physiological Perturbations in Mycobacterium tuberculosis

Upon reductive activation, the metabolites generated from this compound are proposed to exert their antimycobacterial effects by targeting essential cellular processes in Mycobacterium tuberculosis nih.govasm.org.

Inhibition of Mycolic Acid Biosynthesis

One of the proposed downstream cellular targets of activated this compound is the inhibition of mycolic acid biosynthesis nih.govportico.orgasm.orgrjptonline.org. Mycolic acids are critical components of the mycobacterial cell wall, and their synthesis is essential for bacterial survival and growth nih.govwho.int. Similar to related nitroimidazole compounds like delamanid and pretomanid, the reactive species generated from this compound are thought to interfere with the pathways responsible for mycolic acid production nih.govportico.orgasm.orgrjptonline.orgnih.gov. This disruption weakens the cell wall, ultimately leading to growth inhibition and cell death nih.govasm.org.

Induction of Cellular Stress Responses

The antimycobacterial activity of this compound, a nitroimidazole prodrug, is intrinsically linked to its reductive activation within the Mycobacterium cell. This activation process, primarily mediated by F420-dependent enzymes, leads to the generation of toxic species that induce various cellular stress responses, contributing to bacterial growth inhibition and death.

A key enzymatic player in the activation of this compound is the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) wikipedia.orginvivochem.com. Fgd1 catalyzes the oxidation of glucose-6-phosphate, generating reduced F420 (F420H2), which serves as a reductant for various cellular processes, including the activation of certain nitro drugs wikipedia.orgnih.gov. Notably, Fgd1 also plays a significant role in the mycobacterial defense against oxidative stress wikipedia.orgwikipedia.org. Studies have demonstrated that M. tuberculosis mutants deficient in fgd1 display a strong resistance phenotype to this compound, highlighting the critical involvement of this enzyme in the drug's mechanism of action wikipedia.org. This resistance in fgd1 mutants underscores the connection between this compound activity and pathways linked to F420 metabolism and oxidative stress response wikipedia.org.

While Fgd1 is a primary activator, other F420-dependent nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn), may also contribute to this compound reduction, although this compound retains activity against ddn mutants, suggesting the involvement of redundant or alternative F420-dependent enzymes mims.com. Ddn itself is involved in an F420-dependent antioxidant mechanism that protects M. tuberculosis against oxidative stress wikipedia.org. In vitro biochemical characterization has shown that Ddn can reduce this compound, albeit at a lower catalytic rate compared to other nitro drugs like pretomanid mims.com.

The reductive activation of the nitro group of this compound is proposed to generate reactive nitrogen species, such as nitric oxide, and potentially other toxic intermediates like nitro anion radicals, nitroso, and hydroxylamine (B1172632) derivatives nih.govmims.comwikipedia.orgmims.com. These reactive species are highly toxic and can inflict damage upon essential cellular macromolecules, including proteins, membrane lipids, and DNA mims.com. Such widespread cellular damage inevitably triggers stress responses within the bacterium as it attempts to counteract the toxic effects and repair the damage.

The link between this compound and oxidative stress is further supported by the role of F420-dependent enzymes in detoxifying reactive oxygen species and maintaining cellular redox balance wikipedia.orgwikipedia.org. By utilizing F420H2 for drug activation, this compound may deplete the pool of this essential reductant, thereby compromising the bacterium's ability to handle endogenous or drug-induced oxidative stress. Furthermore, the reactive species generated upon activation can directly contribute to an increase in intracellular oxidative stress.

Detailed Research Findings and Data

The most compelling data linking this compound to specific stress response pathways comes from studies on fgd1 mutants. As shown in the table below, the absence of Fgd1 confers significant resistance to this compound, highlighting the enzyme's crucial role in mediating the drug's effect, likely through both activation and its involvement in oxidative stress defense.

M. tuberculosis StrainRelevant GenotypePhenotype to this compoundReference
Wild-typefgd1+Sensitive wikipedia.org
MutantΔfgd1Resistant wikipedia.org

This data supports the model where this compound's activation by Fgd1 leads to the generation of toxic species that the bacterium, lacking a functional Fgd1-mediated oxidative stress defense, is less able to tolerate, resulting in the observed sensitivity in wild-type strains and resistance in mutants.

Toxicological Assessment and Development Termination of Cgi 17341

Evaluation of Mutagenic Potential in Preclinical Assays

Preclinical evaluation of CGI-17341 included assessment of its potential to cause genetic mutations. A key assay in this evaluation was the Ames test, a widely used bacterial reverse mutation assay designed to identify chemical mutagens. invivochem.compharmakb.com Results from the Ames test indicated that this compound was mutagenic. invivochem.compharmakb.com This finding of mutagenicity in preclinical assays was a critical factor that precluded the further development of this compound as a therapeutic agent. wikipedia.orgnewdrugapprovals.orguni.luwikipedia.org

Regulatory Implications of Identified Mutagenicity

The identification of mutagenicity in preclinical testing carries significant weight in the pharmaceutical development process due to regulatory requirements aimed at limiting the potential carcinogenic risk to humans. Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, have established frameworks for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals. The ICH M7 guideline, for instance, provides a systematic approach for identifying and managing impurities that may cause genetic mutations.

A positive result in a bacterial mutagenicity assay like the Ames test for a drug candidate like this compound signals a potential to cause DNA damage, which is associated with carcinogenic risk. Consequently, such findings typically lead to a reassessment of the compound's risk-benefit profile. In the case of this compound, the identified mutagenicity was deemed a significant liability, leading to the termination of its development program. wikipedia.orgwikipedia.orgnewdrugapprovals.orginvivochem.comuni.luwikipedia.orgpharmakb.com This decision aligns with regulatory principles that prioritize patient safety and seek to avoid exposing individuals to compounds with a clear potential for genetic toxicity.

Strategies to Overcome Mutagenic Liabilities in Subsequent Nitroimidazole Derivatives

Despite the termination of this compound's development, its initial promise as an antitubercular agent underscored the potential of the nitroimidazole class. wikipedia.orgwikipedia.orgnewdrugapprovals.org This spurred further research and optimization efforts to identify related compounds that retained the desired antimicrobial activity but lacked the mutagenic properties of this compound. wikipedia.orgwikipedia.orgnewdrugapprovals.orguni.lupharmakb.com

Strategies employed to overcome the mutagenic liabilities in subsequent nitroimidazole derivatives included structural modifications. For example, incorporating a heteroatom at the 2-position of the oxazole (B20620) ring was explored as a way to mitigate mutagenicity. Furthermore, researchers investigated different bicyclic ring systems. While this compound is a nitroimidazo-oxazole, successful later-stage nitroimidazole derivatives like pretomanid (B1679085) (PA-824) are nitroimidazo-oxazines, which feature a six-membered ring fused to the nitroimidazole core instead of a five-membered ring. uni.lupharmakb.com Delamanid (B1670213) (OPC-67683), another successful nitroimidazole, is a nitroimidazo-oxazole but differs structurally from this compound. wikipedia.orgwikipedia.orgnewdrugapprovals.orguni.lu

The development of pretomanid and delamanid, which have shown no evidence of mutagenicity in standard tests, demonstrates that it is possible to design nitroimidazole-based compounds with antitubercular activity and an improved safety profile regarding mutagenicity. newdrugapprovals.orguni.lu Early and rigorous screening for mutagenicity during the discovery and preclinical phases became a crucial step in the development of these later-generation compounds. uni.lu

Structural Derivatization and Lead Optimization Inspired by Cgi 17341

Structure-Activity Relationship (SAR) Studies of Imidazo[2,1-b]oxazoles

Early research into the imidazo[2,1-b]oxazole scaffold explored how different chemical groups substituted at various positions on the bicyclic core influenced its antimycobacterial activity. Studies focused on making modifications to the oxazole (B20620) ring, revealing that the nature of the substituent at the 2-position was a key determinant of the compound's potency.

Initial findings showed that a compound with a methyl group at the 2-position of the oxazole ring had modest antitubercular activity. In a significant breakthrough, replacing this methyl group with an ethyl group led to the creation of CGI-17341, which demonstrated a remarkable 35-fold increase in activity. This enhancement underscored the sensitivity of the molecule's activity to small changes in the alkyl substituent's size. Further exploration with a larger phenyl group at the same position only resulted in a marginal improvement over the original methyl-substituted compound, indicating that a simple increase in size or lipophilicity was not the sole factor driving potency.

Table 1. SAR of 2-Substituted Imidazo[2,1-b]oxazoles
CompoundSubstituent at 2-PositionRelative In Vitro Activity
Analog 1MethylBaseline
This compoundEthyl~35x increase vs. Methyl
Analog 2PhenylMarginal increase vs. Methyl

Progression from this compound to Advanced Nitroimidazole Scaffolds

The discovery of this compound's potent, albeit toxic, nature spurred two major, distinct avenues of drug development. One path sought to retain the core imidazo[2,1-b]oxazole structure while modifying it to eliminate toxicity. The other approach involved a more fundamental change to the bicyclic scaffold itself. Both strategies ultimately yielded successful clinical candidates, demonstrating the value of this compound as a foundational tool compound.

Recognizing the potential of the nitroimidazole pharmacophore from this compound's activity, researchers at PathoGenesis Corporation initiated a program to explore structurally related but novel compounds. nih.gov This led them to investigate nitroimidazooxazines, which feature a six-membered oxazine (B8389632) ring fused to the nitroimidazole core, as opposed to the five-membered oxazole ring in this compound. nih.govnih.gov This strategic shift to a different heterocyclic system was crucial for creating a new, patentable class of compounds. nih.gov

A systematic evaluation of a chemical library containing 328 bicyclic nitroimidazooxazines was conducted, comparing their antimycobacterial activity against that of this compound. nih.gov This extensive screening and optimization effort led to the identification of PA-824, later named Pretomanid (B1679085), as a lead candidate. nih.govnih.gov Pretomanid proved to be a potent agent active against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov

In parallel, scientists at Otsuka Pharmaceutical pursued the direct optimization of the original 2,3-dihydroimidazo[2,1-b]oxazole scaffold of this compound. nih.gov Their goal was to develop a compound that retained high efficacy while engineering out the mutagenicity. nih.govfrontiersin.org The research program at Otsuka, which had been active for decades, screened its extensive library of nitroimidazoles, paying close attention to the dihydroimidazooxazole derivatives because of the promising results seen with this compound. nih.govnih.govotsuka.co.jpnih.gov

Their screening efforts identified that the mutagenic properties were likely associated with specific functional groups attached to the core structure. nih.gov Through meticulous chemical modifications, particularly of the side chain at the 2-position, they developed OPC-67683, now known as Delamanid (B1670213). nih.gov This new compound successfully uncoupled the high antimycobacterial potency from the genotoxicity of the parent lead, resulting in a drug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. frontiersin.orgnih.gov

The success of Pretomanid and Delamanid fueled further exploration of bicyclic nitroimidazoles, leading to the development of next-generation candidates. prnewswire.com One such compound is TBA-354, a nitroimidazo-oxazine that emerged from studies designed to identify a successor to Pretomanid with an improved profile. prnewswire.comasm.org

Preclinical studies demonstrated that TBA-354 possesses more potent bactericidal and sterilizing activity compared to Pretomanid. prnewswire.comasm.org In murine models of tuberculosis, TBA-354 showed in vivo bactericidal activity that was at least as potent as Delamanid and superior to that of PA-824. asm.org It also exhibited greater metabolic stability than Delamanid, suggesting a potentially improved pharmacokinetic profile. asm.org Although its clinical development was ultimately halted due to side effects observed in a Phase 1 trial, the investigation into TBA-354 showcases the continued efforts to refine and enhance the therapeutic potential of the nitroimidazole class inspired by this compound. newtbdrugs.orgmdpi.com

Table 2. Progression of Bicyclic Nitroimidazole Antitubercular Agents
CompoundCore ScaffoldKey Developmental Feature
This compound (Lead Compound)NitroimidazooxazolePotent but mutagenic lead compound.
PA-824 (Pretomanid)NitroimidazooxazineScaffold modification (6-membered ring) to create a novel, non-mutagenic agent. nih.gov
OPC-67683 (Delamanid)NitroimidazooxazoleDirect optimization of the original scaffold to remove mutagenicity while retaining potency. nih.gov
TBA-354NitroimidazooxazineNext-generation analog with superior preclinical potency compared to Pretomanid. prnewswire.comasm.org

Impact of Minor Structural Modifications on Activity and Toxicity

The evolution from this compound to clinically approved drugs like Pretomanid and Delamanid highlights the profound impact of minor structural modifications on biological activity and, crucially, on toxicity. The primary challenge in this lineage of compounds was to mitigate the mutagenicity observed with this compound. nih.govnih.gov

Research indicated that the genotoxic effect of nitroimidazoles is not solely attributable to the nitro group itself but is related to its position on the imidazole (B134444) ring and the nature of other substituents. researchgate.net The development programs for both Pretomanid and Delamanid successfully engineered out the mutagenic properties of the lead compound. nih.gov In the case of Delamanid, it was found that its lack of mutagenicity was correlated with its resistance to metabolic reduction by bacterial nitroreductases, the enzymes responsible for activating many nitroaromatic compounds into DNA-damaging species. researchgate.net This resistance to metabolic activation, achieved through specific side-chain modifications, was a key factor in its improved safety profile.

These structural modifications also fine-tuned the mechanism of action and potency. The prodrugs Pretomanid and Delamanid must be activated by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium, a process which generates reactive nitrogen species that lead to respiratory poisoning and inhibition of mycolic acid synthesis. nih.goveur.nlnih.gov The specific chemical structures of Pretomanid and Delamanid were optimized to be efficient substrates for this bacterial enzyme system while avoiding activation pathways that lead to toxicity in mammalian cells. researchgate.netnih.gov

Comparative Analysis with Modern Nitroimidazole Antituberculars

Relative Potency and Efficacy of CGI-17341 versus Pretomanid (B1679085) and Delamanid (B1670213)

This compound exhibited promising in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. Its minimum inhibitory concentrations (MICs) against various strains ranged from 0.1 to 0.3 µg/ml wikipedia.orgmims.comnewdrugapprovals.orgnih.gov. One study reported an in vitro MIC value of 0.32 μM for this compound nih.gov. This level of in vitro activity was considered comparable to established first-line antitubercular drugs like isoniazid (B1672263) and rifampin, and superior to others such as streptomycin (B1217042), ciprofloxacin (B1669076), norfloxacin, and oxazolidinone DuP 721 wikipedia.orgmims.com. Furthermore, the in vitro activity of this compound against M. tuberculosis was not significantly affected by a decrease in medium pH from 6.8 to 5.6, unlike ciprofloxacin and isoniazid, which showed increased MICs under acidic conditions wikipedia.orgmims.com.

In preclinical in vivo studies using murine models of tuberculosis infection, this compound demonstrated dose-dependent efficacy, leading to a significant increase in survival time wikipedia.orgmims.comwikipedia.org. The 50% effective dose (ED50) for this compound in mice was determined to be 7.7 mg/kg of body weight when administered on days 11 and 12 post-infection wikipedia.orgmims.comnih.gov.

The discovery and preclinical success of this compound were instrumental in illustrating the therapeutic potential of bicyclic nitroimidazoles for tuberculosis treatment, thereby encouraging further optimization efforts that ultimately led to the identification and development of pretomanid and delamanid nih.govwikipedia.orgmims.commims.comuni.luwikipedia.org. Pretomanid, a nitroimidazooxazine, was identified through the comparative analysis of a series of compounds with this compound mims.comuni.lu. Delamanid, a nitroimidazo-oxazole, also emerged from research in this class and demonstrated potent anti-Mtb activity in vitro and in murine models wikipedia.org.

Comparative preclinical data indicate differences in the potency of these nitroimidazoles. Delamanid has been reported to exhibit lower MICs and achieve greater reductions in mycobacterial load at lower drug concentrations and doses compared to pretomanid in in vitro and preclinical in vivo settings mims.comuni.lu. Specifically, delamanid's MICs (0.006 to 0.024 µg/mL) were reported to be significantly lower than those of this compound and pretomanid cymitquimica.com. Pretomanid's MICs typically range from 0.015 to 0.25 mg/mL cymitquimica.com. However, when comparing the in vivo preclinical bactericidal activity at dose levels that yield equivalent drug exposure, the difference in activity between delamanid and pretomanid becomes less pronounced mims.comuni.lu. In animal models, pretomanid was found to be as active as metronidazole (B1676534) and more active than its predecessor, this compound, or isoniazid against static M. tuberculosis guidetopharmacology.org.

The following table summarizes some of the reported in vitro activity data:

CompoundMIC Range (M. tuberculosis)UnitReference
This compound0.1 - 0.3µg/ml wikipedia.orgmims.comnewdrugapprovals.orgnih.gov
This compound0.32μM nih.gov
Delamanid0.006 - 0.024µg/mL cymitquimica.com
Pretomanid0.015 - 0.25mg/mL cymitquimica.com

Note: Units vary between sources; direct comparison requires careful consideration of molecular weight.

Divergences in Mechanism of Action Among Related Nitroimidazoles

Nitroimidazoles, including this compound, pretomanid, and delamanid, are generally considered prodrugs that require reductive bioactivation of their nitro group to exert their antimicrobial effects mims.comwikipedia.orgguidetopharmacology.orgmedkoo.cominvivochem.com. This activation process is crucial for their activity against M. tuberculosis.

A key divergence in the mechanism of activation exists between this compound and its descendants, pretomanid and delamanid. Pretomanid and delamanid are primarily activated by a specific mycobacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn) wikipedia.orgmims.comuni.luwikipedia.orgguidetopharmacology.orginvivochem.com. This activation pathway involves the F420 coenzyme system, which provides the necessary electrons for Ddn to reduce the nitro group wikipedia.orginvivochem.com. The reactive intermediates generated upon activation are thought to disrupt essential cellular processes in Mtb, including the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall wikipedia.org. These activated metabolites may also cause nitrosative damage wikipedia.org.

In contrast to pretomanid and delamanid, this compound has been shown to depend on the glucose-6-phosphate dehydrogenase (Fdg1) for its activation, rather than Ddn invivochem.com. This difference in the activating enzyme represents a significant mechanistic divergence within this class of nitroimidazole antituberculars. While the precise downstream effects of activated this compound may share similarities with pretomanid and delamanid, the initial enzymatic step in the bioactivation pathway is distinct.

Assessment of Cross-Resistance Between this compound and its Descendants

Studies investigating cross-resistance patterns have provided further insights into the relationships between this compound, pretomanid, and delamanid, as well as with older antitubercular drugs. This compound demonstrated no cross-resistance with conventional first-line agents such as isoniazid, rifampin, streptomycin, or ethambutol (B1671381) wikipedia.orgmims.comnewdrugapprovals.orgnih.gov. This suggested a distinct mechanism of action compared to these established drugs.

For the later-generation nitroimidazoles, delamanid and pretomanid, studies on drug resistance generally indicate a lack of cross-resistance with other currently used TB drugs, which is attributed to their unique mechanism of action mims.comuni.lu. However, the relationship between resistance to pretomanid and delamanid themselves is more complex. While they share a common activation pathway via Ddn, instances of M. tuberculosis isolates showing resistance to either delamanid or pretomanid while retaining susceptibility to the other compound have been reported mims.comuni.lu.

Further research into resistance mechanisms has revealed that resistance to pretomanid and delamanid is commonly linked to mutations leading to a loss of function in the Ddn enzyme or disruptions in the F420 biosynthesis pathway, which is essential for Ddn activity invivochem.com. Interestingly, studies with mutants resistant to pretomanid (a nitroimidazo-oxazine) found that these mutants retained sensitivity to this compound (a nitroimidazo-oxazole). This finding supports the notion of distinct activation pathways or downstream targets contributing to differential resistance profiles between this compound and the nitroimidazo-oxazines like pretomanid.

Despite some instances of differential susceptibility, a study involving pretomanid-resistant strains isolated from mice showed that 8 out of 9 such strains were also resistant to delamanid guidetopharmacology.org. This suggests a degree of cross-resistance between pretomanid and delamanid, likely due to their shared dependence on the Ddn activation pathway, although the existence of isolates resistant to only one highlights potential additional factors influencing resistance.

Preclinical Profile Comparisons Highlighting Strengths and Weaknesses

This compound demonstrated potent preclinical activity, both in inhibiting Mtb growth in vitro and in showing efficacy in murine infection models wikipedia.orgmims.comnewdrugapprovals.orgnih.gov. Its discovery was a significant step in identifying the potential of bicyclic nitroimidazoles for tuberculosis treatment nih.govwikipedia.orgmims.commims.comuni.luwikipedia.org.

However, a critical weakness that emerged during the preclinical evaluation of this compound was its mutagenicity nih.govwikipedia.orgmims.comwikipedia.org. This finding precluded its further development as a therapeutic agent and underscored the importance of addressing mutagenic potential in the development of subsequent nitroimidazole derivatives. The subsequent optimization efforts that led to pretomanid and delamanid specifically aimed to identify compounds within the nitroimidazole class that retained potent antitubercular activity but lacked the mutagenic properties observed with this compound mims.comwikipedia.orgguidetopharmacology.org.

Preclinical comparisons between delamanid and pretomanid highlight their respective strengths. Delamanid has shown potent activity against both drug-sensitive and drug-resistant Mtb strains wikipedia.org. Pretomanid also demonstrates activity against susceptible and resistant isolates mims.comuni.lucymitquimica.com. As mentioned earlier, delamanid generally exhibits lower MICs and higher bactericidal activity at lower concentrations in preclinical studies compared to pretomanid, although this difference is less apparent at equivalent exposures mims.comuni.lu. Pretomanid has shown efficacy in various preclinical models wikipedia.org.

Differences in the spectrum of activity have also been noted. Delamanid's activity is primarily directed against slow-growing mycobacteria, including Mycobacterium kansasii, but it shows limited activity against other bacteria. Pretomanid, while active against Mtb, did not show inhibitory effects on Mycobacterium abscessus (Mab) in one study, unlike some other Fdg1-dependent nitrofurans invivochem.com. This suggests potential variations in the range of mycobacterial species targeted or differences in activation by specific nitroreductases across different species.

Regarding pharmacokinetic properties, preclinical data indicated that delamanid has relatively poor oral bioavailability, estimated to be between 25% and 47% wikipedia.org. Pretomanid, on the other hand, has a pharmacokinetic profile that was considered suitable for once-daily oral dosing based on preclinical evaluations wikipedia.org. These pharmacokinetic differences can influence the potential for drug exposure and the design of treatment regimens.

Legacy and Future Directions in Antitubercular Drug Discovery Research

Influence of CGI-17341 Research on Phenotypic Screening Strategies

The identification and characterization of this compound through research highlighted the effectiveness of phenotypic screening in discovering compounds with potent antitubercular activity. This compound demonstrated favorable in vitro activity against both drug-sensitive and multi-drug-resistant strains of M. tuberculosis rjptonline.orgnih.govmedkoo.com. At concentrations ranging from 0.1 to 0.3 micrograms/ml, it effectively inhibited these strains rjptonline.orgmedkoo.com. Crucially, this compound showed no cross-resistance with established first-line antitubercular drugs such as isoniazid (B1672263), rifampin, streptomycin (B1217042), or ethambutol (B1671381) rjptonline.orgnih.govmedkoo.com. This lack of cross-resistance indicated a novel mechanism of action, reinforcing the value of phenotypic screening approaches that can identify compounds active against whole bacterial cells, irrespective of known resistance mechanisms.

Furthermore, research involving this compound has directly informed strategies for investigating resistance. For instance, a phenotype-based screening method was employed to isolate transposon mutants of M. tuberculosis that developed resistance to PA-824 (a related nitroimidazole) while retaining sensitivity to this compound pnas.org. This differential sensitivity allowed researchers to identify specific genetic lesions associated with resistance to particular nitroimidazoles, demonstrating how studies on compounds like this compound can be integrated into screening workflows to dissect complex resistance pathways and potentially identify new drug targets pnas.org. The strong activities observed with bicyclic nitroimidazoles, exemplified by this compound, illustrated the potential of this structural class, thereby encouraging further phenotypic screening efforts focused on optimizing these compounds for tuberculosis treatment asm.orgresearchgate.net.

Contributions to Understanding Mycobacterial Metabolism and Drug Activation

Research into this compound has significantly contributed to understanding how M. tuberculosis metabolizes and activates nitroimidazole prodrugs. Like other compounds in this class, this compound requires bioreductive activation of its nitro group to exert its antitubercular effect pnas.org. Studies revealed that the activation of this compound is dependent on the deazaflavin cofactor F420 and the F420-dependent glucose-6-phosphate dehydrogenase (FGD1) pnas.orgasm.orgresearchgate.netuniprot.org. Resistance to this compound is commonly mediated by the loss of function in either FGD1 or the F420 synthesis pathway pnas.orguniprot.org.

While related nitroimidazoles like pretomanid (B1679085) and delamanid (B1670213) are primarily activated by the F420-dependent nitroreductase Ddn (Rv3547), research involving this compound demonstrated a more complex picture. Studies showed that M. tuberculosis mutants resistant to PA-824 due to mutations in ddn retained sensitivity to this compound pnas.orgnih.gov. This finding suggested that while F420 dependence is key, this compound's activation might involve other, as yet undiscovered, F420-dependent nitroreductases or redundant Ddn homologs within the cell asm.orgresearchgate.net. Biochemical characterization indicated that Ddn can reduce this compound in vitro, albeit at a lower rate compared to pretomanid asm.orgresearchgate.net. Further investigations with the enantiomers of this compound confirmed that both (R) and (S) forms were potent against wild-type and ΔDdn strains but inactive against strains deficient in F420 synthesis (ΔfbiC), solidifying its F420 dependence but Ddn independence for primary activation nih.gov. This detailed understanding of this compound's activation pathway has provided valuable insights into the diverse mechanisms by which M. tuberculosis processes nitroimidazoles and the potential for differential resistance profiles based on subtle structural variations.

Implications for Designing Novel Antitubercular Agents with Improved Profiles

Although this compound exhibited potent antitubercular activity, its further development was halted due to associated mutagenicity asm.orgresearchgate.netnih.govresearchgate.net. Despite this, the strong activity demonstrated by this compound against M. tuberculosis underscored the significant potential of the bicyclic nitroimidazole scaffold as a pharmacophore for antitubercular agents researchgate.net. The research on this compound served as a crucial starting point and lead compound for subsequent drug design efforts aimed at developing nitroimidazole analogs with improved safety profiles while retaining or enhancing antitubercular efficacy asm.orgresearchgate.netnih.govtballiance.orgacs.org.

The development of delamanid (OPC-67683), for example, was directly influenced by the research on this compound, with the explicit objective of enhancing its anti-TB activity and lowering its toxicity researchgate.net. Structural modifications from this compound led to the identification of compounds like delamanid and pretomanid (PA-824), which successfully overcame the mutagenic liability observed with this compound nih.govresearchgate.netacs.org. The research history of this compound, therefore, provided a clear directive for medicinal chemists to design and synthesize analogs that addressed the safety concerns while capitalizing on the proven antitubercular potential of the bicyclic nitroimidazole core nih.govresearchgate.net. The activity of this compound against dormant M. tuberculosis also highlighted the potential of this class to target persistent forms of the bacteria, influencing the design of agents active against both replicating and non-replicating bacilli tballiance.org.

The Role of this compound's Research History in Guiding Lead Optimization and Safety Assessment

The research history of this compound has played a vital role in guiding lead optimization and safety assessment processes for subsequent antitubercular nitroimidazoles. The primary reason for discontinuing this compound's development was its mutagenicity asm.orgresearchgate.netnih.govresearchgate.net. This critical finding immediately established a key safety assessment criterion for all subsequent compounds in the nitroimidazole series: the need to evaluate and mitigate mutagenic potential early in the discovery and development pipeline nih.govresearchgate.net.

Q & A

Q. What are the key synthetic pathways for CGI-17341, and how do structural modifications influence its antimycobacterial activity?

this compound is synthesized via modifications of published nitroimidazole protocols, involving cyclization and functional group substitutions to optimize activity. For example, replacing the 3-position substituent improves bioavailability and reduces mutagenicity. Researchers should follow validated synthetic routes, such as those outlined in [], and use liquid chromatography-mass spectrometry (LC-MS) to confirm purity (>95%) and optical rotation for chiral integrity . Structural modifications are critical for derivative development, as seen in the transition to PA-824 (pretomanid) and delamanid, which retained efficacy while mitigating toxicity .

Q. Why was this compound discontinued despite demonstrating in vitro efficacy against Mycobacterium tuberculosis (Mtb)?

Preclinical studies revealed mutagenic properties in this compound, a common issue with nitroimidazoles due to reactive nitro intermediates. Researchers must prioritize in vivo toxicology screening (e.g., Ames tests) alongside in vitro efficacy assays during early-stage drug development. This dual evaluation ensures compounds meet safety thresholds before clinical trials, as highlighted in TB drug development frameworks .

Advanced Research Questions

Q. How can researchers systematically design experiments to evaluate structure-activity relationships (SAR) in this compound derivatives?

  • Step 1 : Use computational modeling (e.g., molecular docking) to predict interactions between this compound analogs and Mtb targets like the F420-dependent enzyme system.
  • Step 2 : Synthesize derivatives with targeted substitutions (e.g., nitro group positioning, side-chain optimization) and test them in in vitro Mtb inhibition assays .
  • Step 3 : Cross-validate results with transcriptomic or proteomic analyses to identify resistance mechanisms or off-target effects .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or host-pathogen interactions. To address this:

  • Perform hollow-fiber infection models to simulate human pharmacokinetics in controlled in vitro systems.
  • Use genetically engineered murine models to isolate immune-mediated effects on drug efficacy .
  • Apply multivariate regression analysis to correlate drug exposure metrics (AUC/MIC) with bacterial load reduction .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

  • Documentation : Share detailed synthetic protocols, including reaction conditions (temperature, catalysts) and purification steps (e.g., column chromatography gradients).
  • Quality Control : Standardize LC-MS and nuclear magnetic resonance (NMR) validation criteria, as described in [].
  • Collaborative Validation : Use inter-laboratory studies to benchmark purity and yield metrics .

Q. How can researchers conduct systematic reviews of this compound’s pharmacological profile using AI tools?

  • Literature Mining : Deploy NLP models (e.g., BERT ) to extract data from patents and journals on nitroimidazoles. Filter results using keywords like "mutagenicity," "F420 cofactor," and "Mtb latency."
  • Data Synthesis : Use platforms like CADD (Computer-Aided Drug Design) to map structure-toxicity relationships across derivatives .
  • Bias Mitigation : Cross-reference AI-generated insights with primary literature (e.g., []) to avoid overreliance on incomplete databases .

Q. What computational models predict mutagenicity risks in nitroimidazole analogs like this compound?

  • QSAR Models : Train algorithms on datasets of nitroimidazoles with known mutagenicity (e.g., Tox21, PubChem). Focus on descriptors like nitro group reduction potential and electrophilicity index.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify reactive intermediates responsible for DNA adduct formation .
  • Validation : Compare predictions with in vitro micronucleus assay results to refine model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGI-17341
Reactant of Route 2
CGI-17341

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.